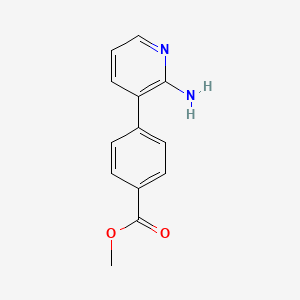

Methyl 4-(2-aminopyridin-3-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-aminopyridin-3-yl)benzoate” is a chemical compound with the molecular formula C13H12N2O2 . It is a solid-powder at ambient temperature . The IUPAC name for this compound is methyl 4- (3-amino-2-pyridinyl)benzoate .

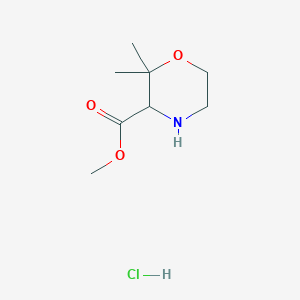

Physical And Chemical Properties Analysis

“Methyl 4-(2-aminopyridin-3-yl)benzoate” is a solid-powder at ambient temperature . It has a molecular weight of 228.25 . The boiling point is reported to be between 135-137 degrees .Aplicaciones Científicas De Investigación

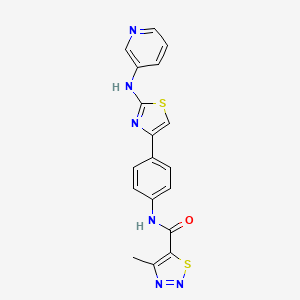

Inhibitor of Tyrosine Kinases

“Methyl 4-(2-aminopyridin-3-yl)benzoate” is structurally similar to Imatinib, a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitory effect of this compound on tyrosine kinases can be potentially used in the treatment of various types of cancers.

Synthesis of Novel Derivatives

This compound can be used as a raw material in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown promising biological activities, such as inhibiting receptor tyrosine kinase, and have potential applications in pharmacokinetics and anticancer research .

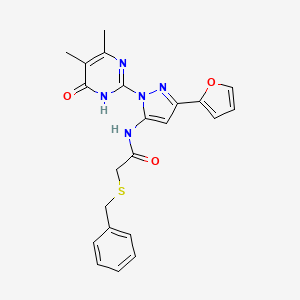

Anticancer Activity

The synthesized derivatives of “Methyl 4-(2-aminopyridin-3-yl)benzoate” have shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines . This suggests that these compounds could be developed as potential anticancer drugs.

Antibacterial and Antifungal Activity

The derivatives of this compound have demonstrated significant antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This indicates the potential use of these compounds in the development of new antimicrobial agents.

Antioxidant Activity

The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid . This suggests that these compounds could be used as potential antioxidants.

Inhibitor of Myeloperoxidase (MPO)

Compounds similar to “Methyl 4-(2-aminopyridin-3-yl)benzoate” have been found to effectively inhibit MPO, with significant selectivity over the closely related thyroid peroxidase . MPO is an enzyme involved in the body’s immune response, and its inhibition can be beneficial in conditions where the immune response is overactive, such as in autoimmune diseases.

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

methyl 4-(2-aminopyridin-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKHJYWKBPPHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-aminopyridin-3-yl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)

![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)

![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)

![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)